molecular formula C11H12N2O4 B14833636 4-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid

4-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid

Katalognummer: B14833636
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: WCWCMMXHMQXVSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropoxy group and a methylcarbamoyl group attached to a picolinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted picolinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and methylcarbamoyl groups make it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H12N2O4

Molekulargewicht

236.22 g/mol

IUPAC-Name

4-cyclopropyloxy-6-(methylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c1-12-10(14)8-4-7(17-6-2-3-6)5-9(13-8)11(15)16/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16)

InChI-Schlüssel

WCWCMMXHMQXVSJ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC(=CC(=C1)OC2CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.